molecular formula C15H9ClN2O4 B11064658 2-(2-chloro-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione

2-(2-chloro-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11064658
M. Wt: 316.69 g/mol
InChI Key: WAMRZMCVPPEDRA-UHFFFAOYSA-N
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Description

2-(2-chloro-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a chloro and nitro group attached to a benzyl ring, and an isoindole-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid . This intermediate is then subjected to a series of reactions, including alkylation and cyclization, to form the final product. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, followed by alkali dissolution and acid precipitation .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzyl ring .

Scientific Research Applications

2-(2-chloro-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H9ClN2O4

Molecular Weight

316.69 g/mol

IUPAC Name

2-[(2-chloro-5-nitrophenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H9ClN2O4/c16-13-6-5-10(18(21)22)7-9(13)8-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-7H,8H2

InChI Key

WAMRZMCVPPEDRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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